3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine
Overview
Description
“3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” is a chemical compound with the CAS Number: 2404734-22-9 . It has a molecular weight of 265.15 . The compound is liquid in physical form and is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13BrN2/c1-8-6-11(13)12(14-7-8)15-9(2)4-5-10(15)3/h4-7H,1-3H3 .Physical and Chemical Properties Analysis
As mentioned earlier, “this compound” is a liquid at room temperature and is stored at 2-8°C . It has a molecular weight of 265.15 .Scientific Research Applications
Photoinduced Tautomerization
Studies on 2-(1H-pyrazol-5-yl)pyridine derivatives, closely related to the query compound, reveal their ability to undergo photoinduced tautomerization. This phenomenon includes excited-state intramolecular and intermolecular proton transfers, providing insights into their photophysical properties and potential applications in developing photoswitchable materials (Vetokhina et al., 2012).
Metal Complexes Synthesis
Reactions of similar pyridine derivatives with RuCl3 and NiCl2/NiBr2 have led to the formation of metal complexes. These studies not only explore the coordination chemistry of these compounds but also their reactivity and potential applications in catalysis and biological studies (Omondi et al., 2018), (Nyamato et al., 2016).
Antioxidant Properties
A series of 6-substituted-2,4-dimethyl-3-pyridinols, incorporating structural motifs similar to the query compound, have been synthesized and evaluated for their antioxidant properties. This research provides a basis for developing new phenolic chain-breaking antioxidants with potential applications in pharmaceuticals and materials science (Wijtmans et al., 2004).
Polyheterocyclic Systems
Utilizing a precursor structurally related to the query compound, new polyheterocyclic ring systems have been synthesized. These compounds show potential for diverse applications, including materials science and drug development, due to their unique structural features and properties (Abdel‐Latif et al., 2019).
Hyperbranched Polyelectrolytes
Derivatives of pyridine, akin to the query compound, have been used to synthesize hyperbranched polyelectrolytes. This research highlights the potential of these compounds in creating new materials with applications in water purification, drug delivery systems, and as functional coatings (Monmoton et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-5-6-9(2)14(8)11-10(12)4-3-7-13-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADHFLDUJLSDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC=N2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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